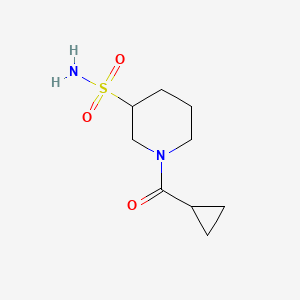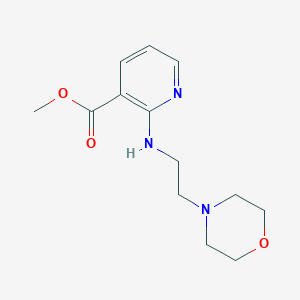
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate, also known as Mocetinostat, is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have gained significant attention in the field of cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Wirkmechanismus
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone proteins play a crucial role in regulating gene expression, and their acetylation status is tightly controlled by the balance between histone acetyltransferases (HATs) and HDACs. HDAC inhibitors like Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate disrupt this balance by blocking the activity of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Biochemical and Physiological Effects:
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for tumor growth and progression. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate is a potent and selective HDAC inhibitor that has shown promising results in preclinical studies. However, it has some limitations in lab experiments, including its low solubility and bioavailability, which can affect its efficacy and pharmacokinetics. It also has a short half-life, which requires frequent dosing and can lead to inconsistent results.
Zukünftige Richtungen
There are several potential future directions for the development of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate. One direction is the combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another direction is the development of prodrugs or formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action and identify biomarkers that can predict the response to Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Synthesemethoden
The synthesis of Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate involves a multistep process that starts with the reaction of 2-bromopyridine with morpholine to form 2-(2-morpholin-4-ylethyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-(2-morpholin-4-ylethyl)pyridine-3-carboxylate. Finally, the ester group is replaced with a methyl group using methanol and sodium methoxide to obtain Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been extensively studied for its potential use in the treatment of various types of cancer, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and solid tumors. It has shown promising results in preclinical studies and is currently being tested in clinical trials. Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate has been shown to induce tumor cell death by inhibiting HDAC activity, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Eigenschaften
IUPAC Name |
methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-13(17)11-3-2-4-14-12(11)15-5-6-16-7-9-19-10-8-16/h2-4H,5-10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGKGZJXJIEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-morpholin-4-ylethylamino)pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

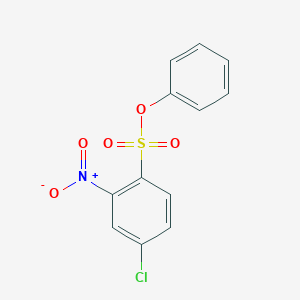
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)


![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

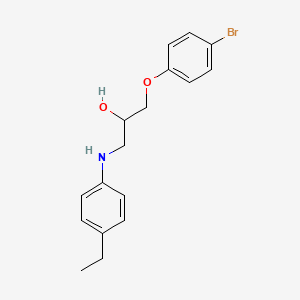
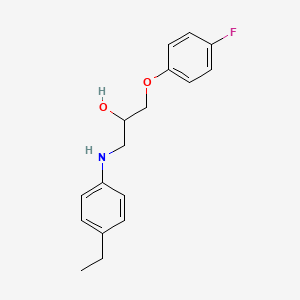
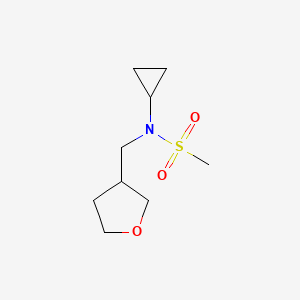
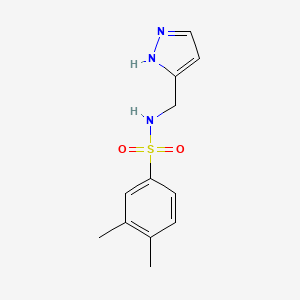
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
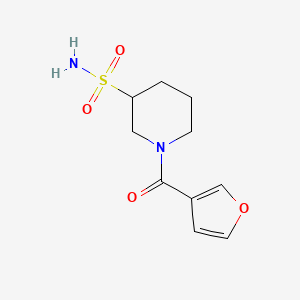
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
